N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-22-15(24)12-6-5-11(8-13(12)16(22)25)21-14(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUAENGODSFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C17H11F3N2O3
- Molecular Weight : 348.281 g/mol
- CAS Number : 330190-02-8
- IUPAC Name : N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.
The compound's structure suggests several mechanisms through which it may exert biological effects:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to specific enzymes, potentially modulating their activity.
- Receptor Interaction : The isoindoline moiety can participate in hydrogen bonding, influencing receptor-ligand interactions.
- Fluorinated Aromatic Compounds : The presence of fluorine atoms may improve the pharmacokinetic properties of the compound, allowing for better bioavailability and stability in biological systems.
In Vitro Studies
In vitro studies have demonstrated that this compound has notable effects on various cell lines:
- Cytotoxicity : The compound exhibited cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For example, at concentrations of 100 nM, it showed significant cell death in treated cultures .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the molecular structure can significantly impact the compound's biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased binding affinity to target proteins |
| Alteration of isoindoline structure | Changes in cytotoxicity profile |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study involving mouse splenocytes showed that this compound could rescue immune cells from apoptosis when exposed to cancerous conditions, achieving a rescue rate of 92% at 100 nM concentration .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial properties against resistant strains of bacteria and fungi, although further studies are needed to confirm these findings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The compound’s 1,3-dioxoisoindolin core is structurally related to phthalimide derivatives, such as 3-chloro-N-phenyl-phthalimide (). However, key differences include:
- Substituents : The target compound replaces the chlorine and phenyl groups in 3-chloro-N-phenyl-phthalimide with a methyl group and a trifluoromethyl benzamide side chain.
Table 1: Structural Comparison of Isoindolin-Dione Derivatives
Trifluoromethyl Benzamide Derivatives
The trifluoromethyl benzamide group is shared with several agrochemicals and bioactive molecules:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl benzamide backbone but differing in the aromatic substituent (isopropoxyphenyl vs. dioxoisoindolin). This highlights the role of substituents in dictating biological activity .
- N-(2-Methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide (): Features a benzothiazole substituent instead of dioxoisoindolin. Benzothiazoles are known for antimicrobial and anticancer properties, suggesting divergent applications compared to the target compound .
Table 2: Trifluoromethyl Benzamide Analogs
Research Implications and Gaps
- Data Gaps: No direct biological or physicochemical data (e.g., solubility, stability) for the target compound is available in the evidence. Further studies are needed to elucidate its properties.
Q & A
Q. What are the optimal synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis is typically required, starting with coupling reactions between activated benzamide intermediates and isoindolinone derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HATU to link 3-(trifluoromethyl)benzoic acid to the isoindolin-5-amine moiety .
- Yield optimization : Low yields in final steps (e.g., 31% in ) may result from steric hindrance or poor solubility. Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Catalyst use : Triethylamine or cesium carbonate improves deprotonation efficiency .
- Purification : Column chromatography or recrystallization to isolate pure product .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration (e.g., trifluoromethyl and isoindolinone peaks) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- X-ray crystallography (if applicable): Resolves absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for trifluoromethyl benzamide derivatives?
- Methodological Answer : Discrepancies (e.g., apoptosis induction vs. kinase inhibition) may arise from:
- Assay variability : Standardize cell lines (e.g., HCT-116 for apoptosis ) and control for trifluoromethyl group metabolic stability .
- Target selectivity profiling : Use kinase inhibition panels to identify off-target effects .
- Computational modeling : Molecular docking (e.g., with BRAF V600E mutant) predicts binding modes and explains activity differences .
Q. What structural modifications enhance selectivity in kinase inhibition for derivatives of this compound?
- Methodological Answer :
- Substituent engineering :
- Electron-withdrawing groups (e.g., morpholino in RAF709 ) improve target affinity.
- Heterocyclic extensions : Oxadiazole or thiadiazole rings () modulate steric and electronic interactions with kinase ATP pockets .
- Pharmacophore optimization : Replace the dioxoisoindolinyl group with benzoxazepine () to enhance blood-brain barrier penetration .
Q. How does the dioxoisoindolinyl moiety influence pharmacokinetic properties?
- Methodological Answer :
- Solubility : The planar, aromatic structure reduces aqueous solubility but improves lipid membrane permeability .
- Metabolic stability : Lactam rings resist cytochrome P450 oxidation compared to acyclic amides .
- Binding kinetics : Hydrogen bonding with the carbonyl group enhances target residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
